molecular formula C7H4ClN B1592582 2-Chloro-4-ethynylpyridine CAS No. 945717-09-9

2-Chloro-4-ethynylpyridine

Cat. No.: B1592582
CAS No.: 945717-09-9
M. Wt: 137.56 g/mol
InChI Key: DLEWWBKXDRBGRF-UHFFFAOYSA-N
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Description

2-Chloro-4-ethynylpyridine is a chemical compound with the molecular formula C7H4ClN . It appears as a crystalline powder or crystals, and its color ranges from white to light brown to green .


Synthesis Analysis

The synthesis of this compound involves the use of 2-chloro-4-trimethylsilanylethynyl-pyridine in tetrahydrofuran (THF) at -78°C. Tetrabutyl ammonium fluoride (TBAF) is added, and the reaction mixture is stirred for 45 minutes at 0°C. The THF is then removed under reduced pressure, and the aqueous mixture is extracted with diethylether. The organic extracts are washed with water and brine, dried, filtered, and concentrated in vacuo. The residue is purified by column chromatography to yield 2-chloro-4-ethynyl-pyridine .


Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES string ClC1=NC=CC(=C1)C#C . The InChI key for this compound is DLEWWBKXDRBGRF-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

This compound is a crystalline powder or crystals with a color ranging from white to light brown to green .

Scientific Research Applications

Hydrohalogenation and Salt Formation

2-Chloro-4-ethynylpyridine, as a derivative of ethynylpyridines, has been studied in the context of hydrohalogenation. Efficient hydrochlorination of ethynylpyridines, a process where the ethynyl group reacts with hydrochloric acid to form pyridinium salts, has been observed. The formation of these salts enhances the electrophilicity of the ethynyl group, facilitating further chemical reactions. This protocol extends to hydrobromination and hydroiodination using respective acids. However, in cases like acetic acid, where salt formation is less efficient, alternative methods like anion exchange using silver acetate have been used to facilitate reactions such as hydroacetoxylation (Muragishi, Asahara, & Nishiwaki, 2017).

Soil Nitrification Inhibition

Research has identified ethynylpyridine compounds as potent inhibitors of nitrification in soil. Comparisons with other compounds like nitrapyrin and etridiazole showed that ethynylpyridines are effective in inhibiting the conversion of ammonia to nitrate in the soil. This property suggests potential use as fertilizer amendments to retard nitrification of nitrogen in soil, enhancing fertilizer efficiency (McCarty & Bremner, 1990).

Dimerization and Molecular Interactions

Studies on ethynylpyridine dimers have used IR spectroscopy and computational methods to explore their structures and interactions in solvents like tetrachloroethene. Key insights into the formation of hydrogen-bonded complexes involving the ethynyl and pyridine groups have been provided, offering an understanding of the molecule's behavior in different chemical environments (Bakarić & Spanget-Larsen, 2018).

Synthesis and Biological Activity

Research into the synthesis of various derivatives of ethynylpyridines, such as quinazolines, has shown promise in medical applications. These compounds have been evaluated for their cytotoxic properties and activity against Mycobacterium tuberculosis. Molecular docking studies offer insights into their potential mechanisms of action, suggesting their applicability in drug development (Dilebo et al., 2021).

Safety and Hazards

2-Chloro-4-ethynylpyridine is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Mechanism of Action

Properties

IUPAC Name

2-chloro-4-ethynylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN/c1-2-6-3-4-9-7(8)5-6/h1,3-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLEWWBKXDRBGRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=NC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00634081
Record name 2-Chloro-4-ethynylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00634081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

945717-09-9
Record name 2-Chloro-4-ethynylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00634081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-CHLORO-4-ETHYNYLPYRIDINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 2.389 g of 2-chloro-4-trimethylsilanylethynyl-pyridine (11.39 mmol) in THF (90 ml) were added 11.39 ml of a 1 M TBAF solution in THF at −78° C. and the reaction mixture was stirred for 45 min at 0° C. Then saturated NH4Cl solution was added and the THF was removed under reduced pressure. The aqueous mixture was extracted with diethylether and the combined organic extracts were washed with water and brine, dried (Na2SO4), filtered and concentrated in vacuo. The remaining residue was purified by column chromatography (pentane/diethylether 100:0 to 4:1) to give 2-chloro-4-ethynyl-pyridine (1.427 g, 91%) as an off-white solid. 1H-NMR (CDCl3, 300 MHz: δ 3.36 (s, 1H), 7.27 (dd, J=5 and 1 Hz, 2H), 7.40 (br s, 1H), 8.37 (d, J=8 Hz, 2H).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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